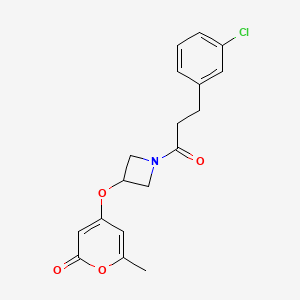

methanone CAS No. 478048-69-0](/img/structure/B2798870.png)

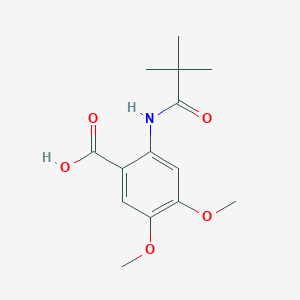

[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](3-chlorophenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](3-chlorophenyl)methanone, also known as BIX-01294, is a small molecule inhibitor that has been extensively studied for its potential in epigenetic research. It was first synthesized in 2007 and has since been used in a variety of scientific applications.

Applications De Recherche Scientifique

Neuroprotective Activity

One significant application of related benzoxazine derivatives is in neuroprotection. Largeron et al. (2001) demonstrated the neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants in a model of brain damage mimicking the lesions underlying cerebral palsy. These compounds showed effectiveness in preventing ATP level decreases caused by hypoxia in astrocytes and were powerful neuroprotective agents in vivo, offering insights into potential therapeutic applications for neurodegenerative diseases (Largeron et al., 2001).

Antibacterial Activity

Kadian et al. (2012) synthesized benzoxazine analogues and evaluated their antibacterial activity against various strains such as E. coli, Staphylococcus aureus, and others. Their findings highlight the potential of benzoxazine derivatives as antibacterial agents, with some compounds showing significant activity against K.pneumoniae and E. faecalis (Kadian et al., 2012).

Chemical Synthesis and Transformations

The versatility of benzoxazine compounds in chemical transformations is notable. For instance, Largeron and Fleury (1998) discussed a convenient two-step one-pot electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives possessing anti-stress oxidative properties, showcasing the compound's synthetic flexibility and potential for generating novel derivatives with significant biological activities (Largeron & Fleury, 1998).

Ring-Opening Polymerization

Liang et al. (2012) synthesized and characterized benzoxazine-functionalized amine bridged bis(phenolate) lanthanide complexes, demonstrating their application in the ring-opening polymerization of cyclic esters. This research highlights the compound's utility in polymer science, particularly in synthesizing polymers with specific properties (Liang et al., 2012).

Propriétés

IUPAC Name |

(3-tert-butyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-chlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO2/c1-19(2,3)17-12-23-16-10-5-4-9-15(16)21(17)18(22)13-7-6-8-14(20)11-13/h4-11,17H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASIBLKLOJMDAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666354 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](3-chlorophenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B2798787.png)

![(E)-2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-phenylprop-2-enamide](/img/structure/B2798789.png)

![1-Methyl-4-[[2-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2798790.png)

![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2798792.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2798796.png)

![3-(2-chlorophenyl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2798799.png)

![4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol](/img/structure/B2798804.png)

![1-[(1-{3-[4-(Methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2798807.png)